2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that features a brominated indole moiety and a sulfonylated tetrahydrothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of Indole Acetamide: The brominated indole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-bromo-1H-indol-1-yl)acetamide.
Sulfonylation of Tetrahydrothiophene: Separately, tetrahydrothiophene is sulfonylated using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Coupling Reaction: Finally, the sulfonylated tetrahydrothiophene is coupled with the indole acetamide derivative under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the bromine substituent or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products may include indole-2,3-diones or other oxidized derivatives.
Reduction: Products may include debrominated or desulfonylated derivatives.
Substitution: Products may include various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes, receptors, or nucleic acids. The bromine substituent and the sulfonyl group may enhance its binding affinity or selectivity for certain targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 2-(5-fluoro-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 2-(5-methyl-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Uniqueness
The uniqueness of 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide lies in its specific substituents. The bromine atom on the indole ring can significantly influence its reactivity and biological activity compared to other halogenated or methylated derivatives. The sulfonylated tetrahydrothiophene group also adds to its distinct chemical and physical properties, potentially enhancing its solubility and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H17BrN2O3S |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C15H17BrN2O3S/c1-15(5-7-22(20,21)10-15)17-14(19)9-18-6-4-11-8-12(16)2-3-13(11)18/h2-4,6,8H,5,7,9-10H2,1H3,(H,17,19) |
InChI Key |
NMLCPWQBKVLQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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